molecular formula C10H8BrClN2 B2574096 4-(4-Bromophenyl)-1-(chloromethyl)imidazole CAS No. 1260794-84-0

4-(4-Bromophenyl)-1-(chloromethyl)imidazole

Cat. No.: B2574096
CAS No.: 1260794-84-0
M. Wt: 271.54
InChI Key: PXINLCLEZBDBGA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(chloromethyl)imidazole is a chemical compound that features a bromophenyl group attached to an imidazole ring, with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(chloromethyl)imidazole typically involves the reaction of 4-bromophenyl imidazole with chloromethylating agents under controlled conditions. One common method is the reaction of 4-bromophenyl imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(chloromethyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The bromophenyl group can undergo oxidation to form corresponding phenol derivatives.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-(chloromethyl)imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(chloromethyl)imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl imidazole
  • 4-Chloromethyl imidazole
  • 4-Bromophenyl chloromethyl carbonate

Uniqueness

4-(4-Bromophenyl)-1-(chloromethyl)imidazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(chloromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-9-3-1-8(2-4-9)10-5-14(6-12)7-13-10/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINLCLEZBDBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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